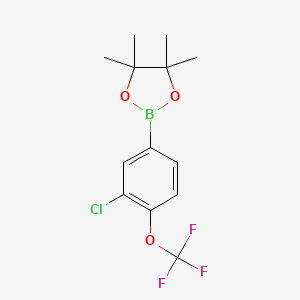![molecular formula C10H9NOS2 B13124579 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one CAS No. 792857-19-3](/img/structure/B13124579.png)
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is a heterocyclic compound that features a unique structure with both indolizine and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of indolizine derivatives with thiol-containing reagents under controlled conditions. The reaction often requires the presence of a base, such as sodium hydroxide or triethylamine, and is carried out in solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, its indolizine core can interact with nucleic acids, affecting gene expression and cellular processes .
相似化合物的比较
Similar Compounds
1,3-Bis[(alkylsulfanyl)methyl]-1,3,5-triazinan-2-ones: These compounds also contain sulfanyl groups and exhibit similar reactivity.
Thiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is unique due to its indolizine core, which provides distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
属性
CAS 编号 |
792857-19-3 |
|---|---|
分子式 |
C10H9NOS2 |
分子量 |
223.3 g/mol |
IUPAC 名称 |
2-hydroxy-5-methylindolizine-3-carbodithioic acid |
InChI |
InChI=1S/C10H9NOS2/c1-6-3-2-4-7-5-8(12)9(10(13)14)11(6)7/h2-5,12H,1H3,(H,13,14) |
InChI 键 |
FWLLTLNTHLLCLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=CC(=C(N12)C(=S)S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



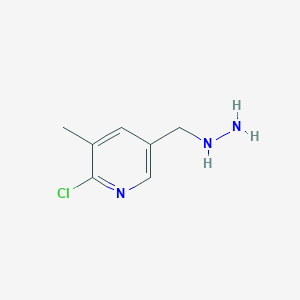
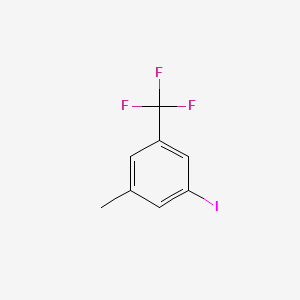
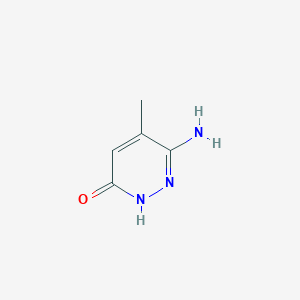
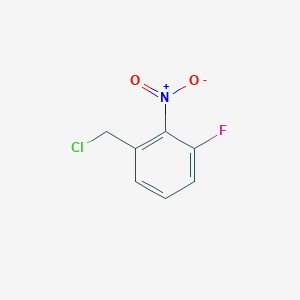
![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
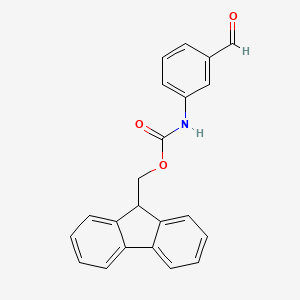
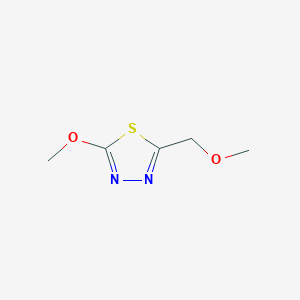
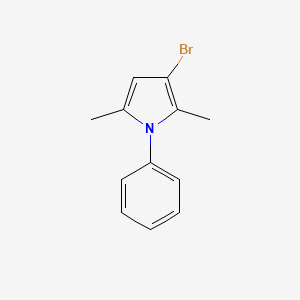
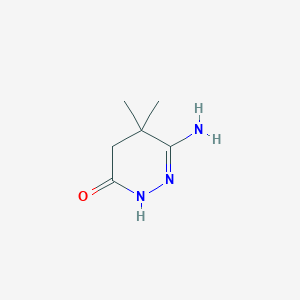
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
